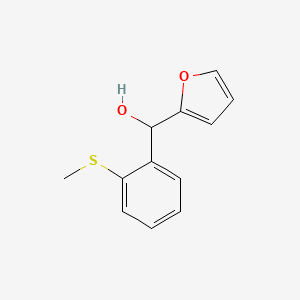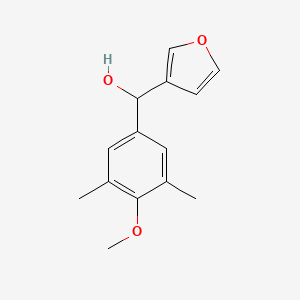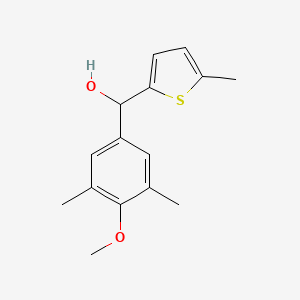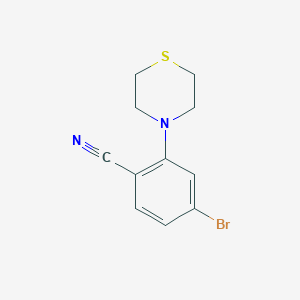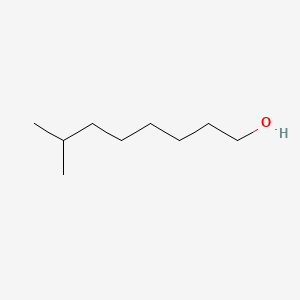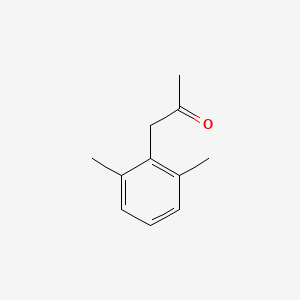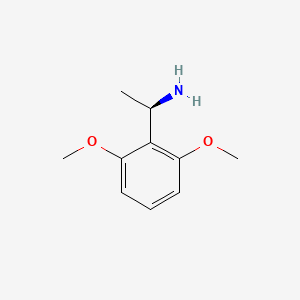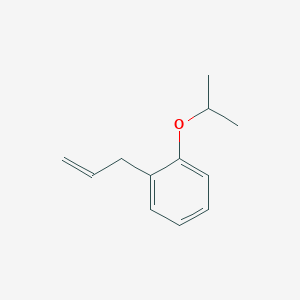
1-Allyl-2-isopropoxybenzene
Overview
Description
1-Allyl-2-isopropoxybenzene is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinogenicity Studies : Some alkenylbenzene derivatives structurally related to safrole, which include 1-allyl-2-isopropoxybenzene, have been studied for their carcinogenic properties. The research indicates varying levels of carcinogenicity among different derivatives (Miller et al., 1983).
Polymer Chemistry Applications : this compound has been used in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations, demonstrating its utility in polymer chemistry (Morgan, Martínez-Castro & Storey, 2010).
Synthesis of Polysulfone-block-polysiloxane Copolymers : This compound has been involved in hydrosilylation reactions as a model compound, showcasing its relevance in the synthesis of specific copolymers (Torrès, Madec & Maréchal, 1989).
Antiviral Properties : Eugenol, a compound structurally similar to this compound, has shown antiviral activity against HSV-1 and HSV-2 viruses, suggesting potential antiviral applications for similar compounds (Benencia & Courreges, 2000).
Organic Synthesis : this compound has been used in the preparation of benzopyrano- and furopyrano-2-isoxazoline derivatives using hypervalent iodine reagents, indicating its role in organic synthesis (Das et al., 2005).
Isolation from Natural Sources : This compound has been isolated from Heckeria umbellata, a plant in the Piperaceae family, suggesting its natural occurrence and potential for extraction (Bernhard & Thiele, 1978).
Catalysis in Organic and Aqueous Media : Research on ruthenium-catalyzed redox isomerization/transfer hydrogenation showcases the potential of this compound in catalysis (Cadierno et al., 2009).
High-Temperature Water Reactions : The reactions of allyl phenyl ether, a related compound, in high-temperature water have been studied, providing insights into potential high-temperature applications of this compound (Bagnell et al., 1996).
Properties
IUPAC Name |
1-propan-2-yloxy-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h4-6,8-10H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOOXTVLZVMTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


